molecular formula C15H15ClO3 B4981652 2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione CAS No. 412940-85-3

2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B4981652
CAS No.: 412940-85-3
M. Wt: 278.73 g/mol
InChI Key: BLFQLOXHVZSMJH-UHFFFAOYSA-N
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Description

2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C15H15ClO3. It is a derivative of cyclohexane and contains both a benzoyl and a chloro substituent, making it a unique compound with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-chloro-5,5-dimethylcyclohexane-1,3-dione with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the chloro group can engage in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both benzoyl and chloro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO3/c1-15(2)8-10(17)11(13(19)14(15)16)12(18)9-6-4-3-5-7-9/h3-7,11,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQLOXHVZSMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1Cl)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385416
Record name 2-benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412940-85-3
Record name 2-benzoyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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